![molecular formula C12H20BN3O3 B2678813 N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide CAS No. 1346245-52-0](/img/structure/B2678813.png)
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide” is a chemical compound with the molecular formula C13H19BN2O3 . It is a boric acid ester intermediate .
Synthesis Analysis
The synthesis of similar compounds has been achieved through substitution reactions. For instance, Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone were obtained by a three-step substitution reaction . Another compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
Boric acid compounds are very important in organic and chemical products. They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reagents
The compound serves as a promising cross-coupling reagent. Researchers have synthesized it through a straightforward process involving cyclo-condensation of N-methyl-2-bromoaniline with chlorocarbonylsulfenyl chloride (CCSC) followed by Miyaura–Ishiyama cross-coupling with bis(pinacolato)diborone [(pin)₂B₂] using a PdCl₂(PPh₃)₂ catalyst . This application is significant for the development of novel organic reactions.
Heterocyclic Chemistry
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide belongs to the class of S, N-containing heterocycles. Its structure contains the 2(3H)-benzothiazol-2-one scaffold, which has been incorporated into various pharmaceuticals and agrochemicals. Notable examples include tiaramide (an anti-allergic drug), benazoline (a selective herbicide), and chlobenthiazone (an agrochemical fungicide) . The compound’s unique substitution pattern makes it valuable for exploring new derivatives.
Boron-Containing Compounds
Given its boron-containing moiety, this compound contributes to the field of boron chemistry. Researchers have synthesized N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, another important boric acid derivative, through a two-step substitution reaction . Understanding its reactivity and properties can lead to further advancements in boron-based materials.
Computational Studies
Density functional theory (DFT) calculations can provide insights into the electronic structure, stability, and reactivity of this compound. Computational studies can guide experimental design and predict its behavior in different environments.
Wirkmechanismus
While the specific mechanism of action for “N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide” is not available, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-6-15-16(7-9)8-10(17)14-5/h6-7H,8H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBACZCQOYFWCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.